1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate
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Overview
Description
1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate is a complex organic compound featuring multiple functional groups, including fluorophenyl, hydroxyphenyl, and azetidinone moieties
Scientific Research Applications
1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorophenyl derivatives and azetidinone precursors. These intermediates undergo condensation reactions, followed by acetylation to form the final product. Common reagents used in these reactions include acetic anhydride, catalysts like pyridine, and solvents such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to streamline the process. The use of advanced purification methods, including chromatography and recrystallization, ensures the production of high-quality material .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by forming stable complexes, thereby affecting biochemical pathways. The fluorophenyl and hydroxyphenyl groups play crucial roles in these interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine
- 1-((4-Fluorophenyl)carbamoyl) cyclopropanecarboxylic acid
Comparison: Compared to these similar compounds, 1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate is unique due to the presence of the azetidinone ring and the hydroxyphenyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQRXXWTCQBULQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623908 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190448-46-5 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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